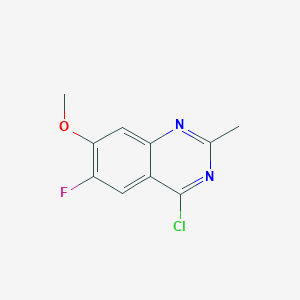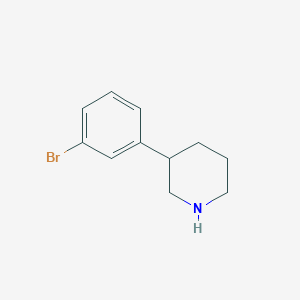
3-(3-Bromophenyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Bromophenyl)piperidine is an organic compound that belongs to the class of piperidine derivatives It consists of a piperidine ring substituted with a bromophenyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Bromophenyl)piperidine typically involves the bromination of 3-phenylpiperidine. One common method includes the diazo reaction of 3-(4-aminophenyl)piperidine with nitrous acid, followed by bromination with a bromide source . This method is advantageous due to its simplicity and mild reaction conditions.
Industrial Production Methods: Industrial production of this compound can be achieved through the hydrogenation of pyridine derivatives, often using a molybdenum disulfide catalyst . This method is efficient and cost-effective, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Bromophenyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: This reaction typically uses palladium catalysts and boron reagents under mild conditions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using catalysts like palladium on carbon is a common method.
Major Products: The major products formed from these reactions include various substituted piperidines and piperidine derivatives, which have applications in pharmaceuticals and material science.
Scientific Research Applications
3-(3-Bromophenyl)piperidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing pharmaceuticals, particularly those targeting neurological disorders.
Material Science: The compound is used in the development of advanced materials due to its unique structural properties.
Biological Research: It serves as a precursor for various biologically active molecules, aiding in the study of biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)piperidine involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The compound’s bromophenyl group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Piperidine: A basic structure similar to 3-(3-Bromophenyl)piperidine but without the bromophenyl substitution.
Pyridine: Another nitrogen-containing heterocycle, often used as a precursor for piperidine derivatives.
Piperazine: A related compound with two nitrogen atoms in the ring, used in various pharmaceutical applications.
Uniqueness: this compound is unique due to its bromophenyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its reactivity and potential for forming complex molecules, making it valuable in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C11H14BrN |
|---|---|
Molecular Weight |
240.14 g/mol |
IUPAC Name |
3-(3-bromophenyl)piperidine |
InChI |
InChI=1S/C11H14BrN/c12-11-5-1-3-9(7-11)10-4-2-6-13-8-10/h1,3,5,7,10,13H,2,4,6,8H2 |
InChI Key |
RUWGKFBBZYOBCC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


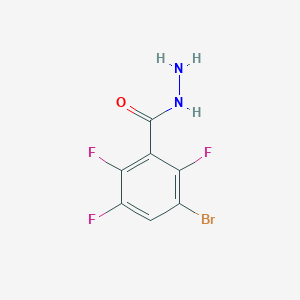
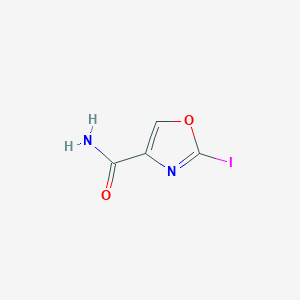

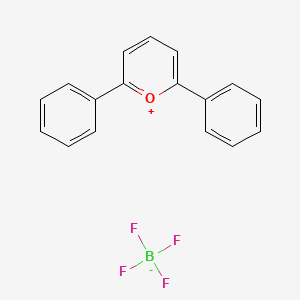
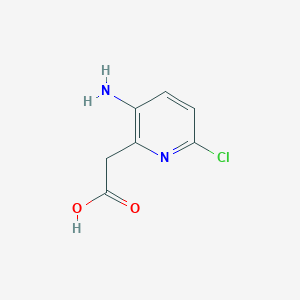
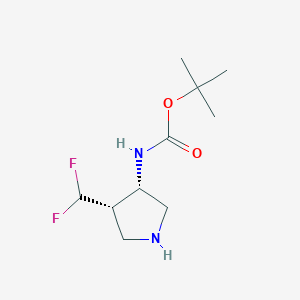
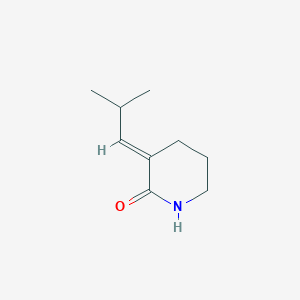
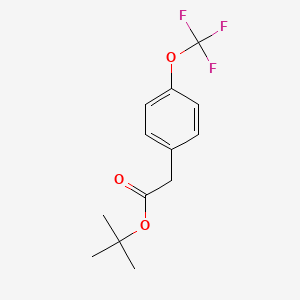
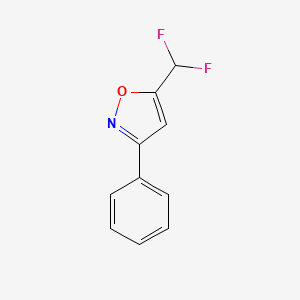
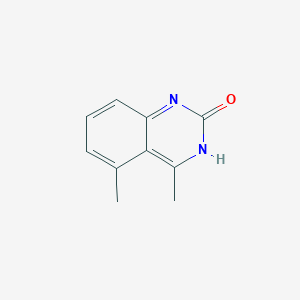
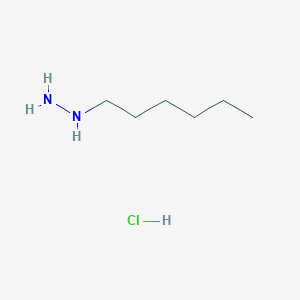
![6-Bromoimidazo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B12973658.png)

